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molecular formula C16H15FO2 B8418569 2-Fluoro-5-(4-propoxyphenyl)benzaldehyde

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde

Cat. No. B8418569
M. Wt: 258.29 g/mol
InChI Key: YQKCRUZDMJWHTP-UHFFFAOYSA-N
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Patent
US06566535B1

Procedure details

Under an argon atmosphere, magnesium (4311 mg, 177.34 mmol) was suspended in 270 ml of tetrahydrofuran, which was then refluxed. Under reflux, 90 ml of a tetrahydrofuran solution of p-bromopropoxybenzene (37.08 g, 172.41 mmol) was dropped and refluxed for 1.5 hours. After cooling to −11° C., a solution of trimethoxyborane (17.92 ml, 172.41 mmol) in 90 ml of tetrahydrofuran was dropped at −11 to −8° C. Stirring was conducted at −10° C. for 1 hour. At room temperature, palladium (II) acetate (11 mg, 0.04926 mmol) and subsequently triphenylphosphine (52 mg, 0.1970 mmol) were added and stirred at room temperature for 30 minutes. 5-Bromo-2-fluorobenzaldehyde (20 g, 98.52 mmol) and subsequently 85 ml of an aqueous solution of potassium carbonate (71.49 g, 517.23 mmol) were added at room temperature and heated under reflux for 4 hours. After cooling to room temperature, 450 ml of a 2N hydrochloric acid was dropped at 20 to 30° C. After phase separation had occurred, the water layer was extracted with 450 ml of toluene. The organic layers were combined and washed with 300 ml of a 2N hydrochloric acid, two 300-ml portions of a 2N sodium hydroxide, 300 ml of a 20% brine, 300 ml of a 2N hydrochloric acid and two 300-ml portions of a 20% brine. To the organic layer, 1.0 g of activated carbon (Shirasagi A) was added and stirred at room temperature for 20 minutes. After filtration, the residue was washed with 50 ml of toluene and then the filtrate was concentrated under vacuum, resulting in 30.5 g of crude 2-fluoro-5-(4-propoxyphenyl)benzaldehyde as a brown oily matter, which was used in the next step without being purified. A part of the product was purified by column chromatography to yield 2-fluoro-5-(4-propoxyphenyl)benzaldehyde as white crystals.
Quantity
4311 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Two
Quantity
37.08 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
17.92 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
85 mL
Type
reactant
Reaction Step Five
Quantity
71.49 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
270 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.COB(OC)OC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:40]1[CH:41]=[CH:42][C:43]([F:48])=[C:44]([CH:47]=1)[CH:45]=[O:46].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:48][C:43]1[CH:42]=[CH:41][C:40]([C:10]2[CH:11]=[CH:12][C:7]([O:6][CH2:5][CH2:4][CH3:3])=[CH:8][CH:9]=2)=[CH:47][C:44]=1[CH:45]=[O:46] |f:5.6.7,10.11.12|

Inputs

Step One
Name
Quantity
4311 mg
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
52 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
11 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
37.08 g
Type
reactant
Smiles
BrCCCOC1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
17.92 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
aqueous solution
Quantity
85 mL
Type
reactant
Smiles
Name
Quantity
71.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-11 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
which was then refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with 450 ml of toluene
WASH
Type
WASH
Details
washed with 300 ml of a 2N hydrochloric acid, two 300-ml portions of a 2N sodium hydroxide, 300 ml of a 20% brine, 300 ml of a 2N hydrochloric acid and two 300-ml portions of a 20% brine
ADDITION
Type
ADDITION
Details
To the organic layer, 1.0 g of activated carbon (Shirasagi A) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the residue was washed with 50 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
resulting in 30.5 g of crude 2-fluoro-5-(4-propoxyphenyl)benzaldehyde as a brown oily matter, which
CUSTOM
Type
CUSTOM
Details
without being purified
CUSTOM
Type
CUSTOM
Details
A part of the product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)C1=CC=C(C=C1)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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